molecular formula C14H10S B14673778 [(Phenylethynyl)sulfanyl]benzene CAS No. 35460-31-2

[(Phenylethynyl)sulfanyl]benzene

Cat. No.: B14673778
CAS No.: 35460-31-2
M. Wt: 210.30 g/mol
InChI Key: UUDMEJQLIBKUDR-UHFFFAOYSA-N
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Description

[(Phenylethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a phenylethynyl group attached to a benzene ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Phenylethynyl)sulfanyl]benzene typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of phenylethynyl halides with thiophenol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Phenylethynyl)sulfanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

[(Phenylethynyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [(Phenylethynyl)sulfanyl]benzene in chemical reactions typically involves the nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nature of the phenylethynyl group. This makes the benzene ring more susceptible to nucleophilic substitution reactions. The sulfur atom can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

[(Phenylethynyl)sulfanyl]benzene can be compared with other similar compounds such as:

    Phenylethynylbenzene: Lacks the sulfur atom, resulting in different reactivity and applications.

    Phenylsulfanylbenzene: Lacks the ethynyl group, affecting its electronic properties and reactivity.

    Bis(phenylethynyl)benzene: Contains two phenylethynyl groups, leading to different physical and chemical properties.

The uniqueness of this compound lies in the combination of the phenylethynyl and sulfanyl groups, which impart distinct electronic and steric characteristics, making it a versatile compound for various applications.

Properties

CAS No.

35460-31-2

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

2-phenylethynylsulfanylbenzene

InChI

InChI=1S/C14H10S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H

InChI Key

UUDMEJQLIBKUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CSC2=CC=CC=C2

Origin of Product

United States

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